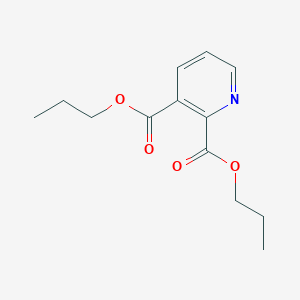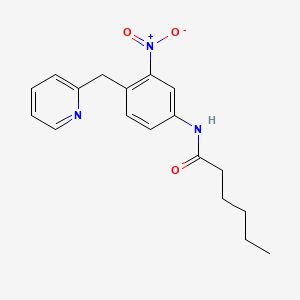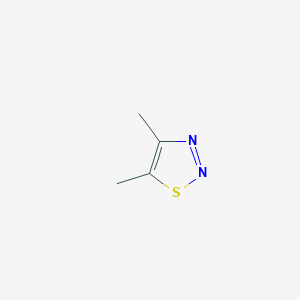phosphane CAS No. 63220-63-3](/img/structure/B14488952.png)
[(Benzenesulfonyl)(trifluoromethanesulfonyl)methyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is a complex organophosphorus compound. It features a unique combination of benzenesulfonyl, trifluoromethanesulfonyl, and diphenylphosphane groups, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane typically involves the reaction of benzenesulfonyl chloride, trifluoromethanesulfonyl chloride, and diphenylphosphane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is typically catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine oxides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane exerts its effects involves the interaction of its sulfonyl and phosphane groups with various molecular targets. The sulfonyl groups can act as electrophiles, facilitating nucleophilic attack, while the phosphane group can coordinate with metal centers, enhancing catalytic activity. These interactions enable the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic anhydride: Known for its strong electrophilic properties and used in similar triflation reactions.
Triflidic acid: An organic superacid with strong Brønsted acidity, used in various acid-catalyzed reactions.
Uniqueness
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is unique due to its combination of sulfonyl and phosphane groups, which provide a balance of electrophilic and nucleophilic properties. This makes it a versatile reagent in both organic synthesis and catalysis, offering advantages over other similar compounds in terms of reactivity and selectivity.
Properties
CAS No. |
63220-63-3 |
|---|---|
Molecular Formula |
C20H16F3O4PS2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[benzenesulfonyl(trifluoromethylsulfonyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C20H16F3O4PS2/c21-20(22,23)30(26,27)19(29(24,25)18-14-8-3-9-15-18)28(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI Key |
FJQCORURQGRUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



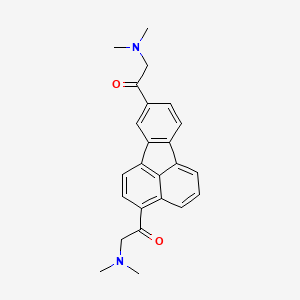
![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)

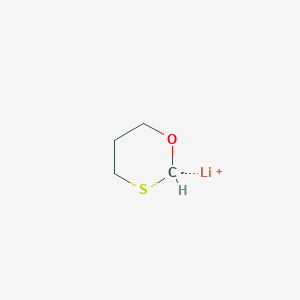
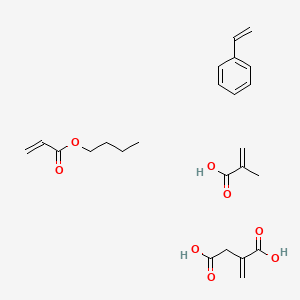
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
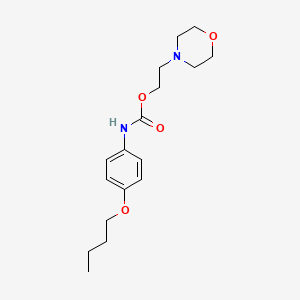
methanone](/img/structure/B14488937.png)
